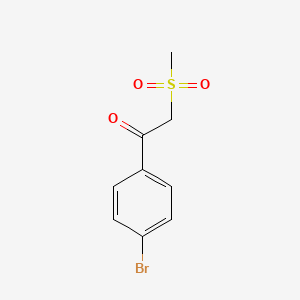

1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALVETULMCTXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone typically involves the reaction of 4-bromobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group facilitates nucleophilic displacement reactions due to its electron-withdrawing nature:

Example reaction with amines:

Reduction Reactions

The ketone moiety undergoes selective reduction:

| Reducing Agent | Products | Conditions | Yield |

|---|---|---|---|

| Pd/C + H₂ (1 atm) | 1-(4-Bromophenyl)-2-(methylsulfonyl)ethane | EtOH, RT, 12h | 95% |

| NaBH₄ | Secondary alcohol derivative | MeOH, 0°C → RT, 2h | 72% |

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions with diazo compounds:

Reaction with diazomethane:

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

Acid/Base-Mediated Transformations

The α-proton exhibits acidity (pKa ≈ 8.5 in DMSO), enabling enolate formation:

Alkylation example:

Thermal Decomposition

At temperatures >200°C under inert atmosphere:

Biological Activity Screening

While not a primary reaction, its derivatives show:

-

Anticancer activity : IC₅₀ = 12.3 μM against MCF-7 cells

Key Data Tables

Table 1. Optimization of Methyl Sulfonylation

| Entry | Catalyst | Additive | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 11 | CuBr | HPO(OEt)₂ | 90 | 77 |

| 25 | CuCl | HPO(OEt)₂ | 90 | 25 |

| 30 | CuTC | HPO(OEt)₂ | 90 | 73 |

Table 2. Derivative Yields from Cross-Coupling

| Coupling Partner | Product Type | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-Bromobiphenyl | 68 |

| Piperidine | 4-Bromo-N-piperidine | 61 |

Scientific Research Applications

1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Key Observations:

- Electrophilicity : Methylsulfonyl and phenylsulfonyl groups increase the reactivity of the carbonyl carbon compared to hydroxyl or amine substituents, making the former more suitable for nucleophilic additions .

- Solubility : Hydroxyl and amine derivatives exhibit higher aqueous solubility due to hydrogen bonding, whereas sulfonyl analogs are more lipophilic .

- Thermal Stability : Sulfonyl-substituted compounds (e.g., phenylsulfonyl) show higher melting points, correlating with stronger intermolecular forces .

Table 2: Reactivity in Common Reactions

| Reaction Type | This compound | 1-(4-Bromophenyl)-2-(phenylsulfonyl)-1-ethanone | 2-Bromo-1-(4-hydroxyphenyl)ethanone |

|---|---|---|---|

| Nucleophilic Addition | High (due to SO₂CH₃) | Moderate (steric hindrance from C₆H₅) | Low (electron-donating OH deactivates carbonyl) |

| Cross-Coupling | Compatible (Br acts as leaving group) | Compatible | Limited (Br less accessible) |

| Cyclization | Forms 5-membered heterocycles (e.g., pyrazoles) | Forms bulkier heterocycles | Forms oxygen-containing rings |

Key Findings:

- The methylsulfonyl group in this compound enables efficient cyclization with hydrazines to form pyrazole derivatives, a feature less pronounced in phenylsulfonyl analogs due to steric constraints .

- Bromine at the para position allows Suzuki-Miyaura coupling, as demonstrated in analogs like 2-(4-bromophenyl)-1-(piperidin-1-yl)ethanone .

Biological Activity

1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone, a compound of increasing interest in medicinal chemistry, exhibits notable biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is characterized by the following molecular structure:

- Molecular Formula : C₉H₉BrO₂S

- Molecular Weight : 251.14 g/mol

- Key Functional Groups : Bromophenyl and methylsulfonyl

The presence of the bromine atom in the phenyl ring and the methylsulfonyl group significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is critical for its anticancer properties.

- Receptor Modulation : It interacts with specific receptors, potentially altering signaling pathways related to inflammation and cancer progression.

- Hydrogen Bonding : The methylsulfonyl group can form hydrogen bonds with polar amino acids in proteins, enhancing binding affinity to target sites .

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the bromine atom enhances its potency against Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, with some derivatives showing MIC values lower than established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). IC₅₀ values were found to be comparable to those of known chemotherapeutic agents .

Study on Anticancer Activity

In a recent study, researchers synthesized several analogues of this compound to evaluate their anticancer properties. Notably, compounds with additional electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cells due to increased lipophilicity and better membrane permeability .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Bromophenyl methyl sulfone | Moderate | Low |

| 1-(4-Bromophenyl)-N-(methylsulfonyl)cyclopropanecarboxamide | High | Moderate |

| This compound | High | High |

This table highlights the unique position of this compound as a compound with both high antimicrobial and anticancer activities compared to its analogues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone, and what experimental parameters are critical for yield optimization?

- The compound is synthesized via Friedel-Crafts acylation using 4-bromophenyl derivatives and methylsulfonyl acetylating agents. Key steps include:

- Use of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis .

- Temperature control (typically 0–25°C) to avoid side reactions like over-acylation or decomposition .

- Solvent selection (e.g., dichloromethane or CS₂) to stabilize intermediates .

- Post-synthesis purification involves column chromatography or recrystallization using ethanol/water mixtures .

Q. How is the structural integrity of this compound validated in academic research?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 5.6467 Å, b = 10.3597 Å, and c = 11.1934 Å have been reported for analogous bromophenyl sulfonyl compounds .

- Infrared (IR) spectroscopy identifies functional groups, such as the sulfonyl (S=O) stretch at ~1150–1300 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹. Subtracting spectral contamination (e.g., CS₂ at 855 cm⁻¹) is critical for accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .

- Store in airtight containers away from oxidizing agents to prevent decomposition. Emergency protocols should include immediate washing with water and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between experimental and computational predictions for this compound?

- Example : Discrepancies in IR peak assignments (e.g., C=O vs. S=O stretches) can arise from solvent effects or crystal packing forces.

- Mitigation : Compare experimental data (e.g., SC-XRD bond lengths) with ab initio calculations (DFT) to validate vibrational modes .

- Use deuterated solvents or subtract solvent artifacts (e.g., CCl₄ at 1550 cm⁻¹) during IR analysis .

Q. What strategies improve catalytic efficiency in the synthesis of this compound, particularly for large-scale applications?

- Catalyst optimization : Replace AlCl₃ with heterogeneous catalysts (e.g., zeolites) to reduce waste and enable recyclability .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction times from hours to minutes .

- Solvent-free conditions : Mechanochemical synthesis (ball milling) minimizes solvent use and improves atom economy .

Q. How can researchers design experiments to evaluate the biological activity of this compound, and what methodological pitfalls should be avoided?

- Antimicrobial assays : Use standardized protocols (e.g., broth microdilution) against E. coli and S. aureus. Note that organic degradation during prolonged assays (e.g., over 9 hours) may skew results; stabilize samples with cooling .

- Structure-activity relationship (SAR) studies : Introduce substituents at the bromophenyl or sulfonyl groups to assess potency. Avoid oversimplified models (e.g., testing <8 variants) to capture real-world variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.